Ethyl 1-((3-(benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine-3-carboxylate
Description
Ethyl 1-((3-(benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine-3-carboxylate is a piperidine derivative featuring a sulfonyl linker, a benzo[d][1,3]dioxole (methylenedioxyphenyl) ether moiety, and an ethyl carboxylate group. Below, we compare its structural and synthetic features with related compounds.
Properties
IUPAC Name |
ethyl 1-[3-(1,3-benzodioxol-5-yloxy)propylsulfonyl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO7S/c1-2-23-18(20)14-5-3-8-19(12-14)27(21,22)10-4-9-24-15-6-7-16-17(11-15)26-13-25-16/h6-7,11,14H,2-5,8-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJBLTFJXPFXFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)CCCOC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-((3-(benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine-3-carboxylate typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Attachment of the propyl sulfonyl group: This step involves the reaction of the benzo[d][1,3]dioxole with a suitable sulfonyl chloride in the presence of a base.
Formation of the piperidine ring: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Esterification: The final step involves the esterification of the piperidine carboxylic acid with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-((3-(benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Quinones derived from the benzo[d][1,3]dioxole moiety.
Reduction: Alcohols derived from the ester group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-((3-(benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of sulfonyl-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of Ethyl 1-((3-(benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with aromatic amino acids in proteins, while the sulfonyl group can form covalent bonds with nucleophilic residues. This can lead to the modulation of protein function and cellular pathways.
Comparison with Similar Compounds
Functional Group Analysis
The target compound shares key functional groups with several analogs:
- Benzo[d][1,3]dioxole (methylenedioxyphenyl) ether : Present in compounds such as 1-(2-(4-((benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-phenylpiperidine (, Compound 28) and tert-butyl (3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluoro-3-(methylcarbamoyl)phenyl)piperidine-1-carboxylate (). These groups enhance lipophilicity and binding to aromatic receptors .
- Sulfonyl Linker : Rare in the cited analogs. Most related compounds use amine or ester linkers (e.g., , Compounds 8–12). The sulfonyl group may improve metabolic stability compared to amines .
- Ethyl Carboxylate : Found in ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (), which shares the carboxylate ester but lacks the sulfonyl and benzodioxole groups.
Physicochemical Properties
Biological Activity
Ethyl 1-((3-(benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine-3-carboxylate is an organic compound notable for its complex structure and potential biological activities. This compound belongs to the class of piperidine derivatives, which are widely studied for their pharmacological properties. The following sections detail the biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C20H26N2O5S. Its structure includes:
- A piperidine ring , which is known for its role in various biological activities.
- A benzo[d][1,3]dioxole moiety , contributing to its interaction with biological targets.
- An ethyl ester functional group , enhancing its solubility and bioavailability.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antidepressant Activity : The compound may function as a serotonin reuptake inhibitor (SSRI), similar to known antidepressants like paroxetine, potentially aiding in the treatment of depression.
- Neuroprotective Effects : Its structural components suggest it could provide neuroprotection, which is crucial in combating neurodegenerative diseases.
- Anticancer Potential : Preliminary studies indicate that compounds with similar structures have shown anticancer properties by inhibiting tumor growth and promoting apoptosis in cancer cells .
Interaction Studies
This compound interacts with various biological targets. Notable interactions include:
- Serotonin Transporters : The compound's ability to bind serotonin transporters suggests a mechanism for its antidepressant properties.
- Kinase Inhibition : Similar compounds have been studied for their ability to inhibit specific kinases involved in cancer progression, indicating a potential pathway for further investigation .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound can help in optimizing its pharmacological properties. Key points include:
- Functional Group Influence : The presence of the sulfonyl group enhances the compound's interaction with biological targets.
- Substituent Variability : Variations in the benzo[d][1,3]dioxole substituents can significantly affect the compound's activity profile and selectivity towards targets.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Q & A
Basic Question: What are the standard synthetic routes for Ethyl 1-((3-(benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine-3-carboxylate?
Methodological Answer:
The compound is typically synthesized via multi-step organic reactions. Key steps include:
- Sulfonylation : Reacting a piperidine-3-carboxylate precursor with a sulfonyl chloride derivative under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonyl-piperidine intermediate .
- Coupling with Benzodioxole : A nucleophilic substitution or Mitsunobu reaction to attach the benzo[d][1,3]dioxol-5-yloxypropyl group. For example, using a CuH-catalyzed hydroalkylation approach with chiral ligands like (S)-DTBM-SEGPHOS to achieve enantioselectivity (yield: ~63%) .
- Purification : Flash column chromatography (e.g., 30–90% EtOAc/hexanes) and solvent evaporation to isolate the product .
Advanced Question: How can enantioselectivity be optimized during synthesis?
Methodological Answer:
Enantioselective synthesis requires:
- Chiral Ligands : Use of (S)-DTBM-SEGPHOS (5.5 mol%) to control stereochemistry during CuH-catalyzed hydroalkylation, achieving high enantiomeric excess (ee) .
- Reaction Monitoring : Employ chiral HPLC or NMR spectroscopy to track enantiomer ratios. Adjust catalyst loading or solvent polarity (e.g., THF vs. DCM) to improve ee.
- Temperature Control : Lowering reaction temperatures (e.g., 0–25°C) can reduce racemization .
Basic Question: What analytical techniques are used for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (400 MHz, CDCl₃ or MeOH-d₄) to confirm connectivity and stereochemistry. Key signals include δ 5.88 ppm (benzo[d][1,3]dioxole methylenedioxy protons) and δ 4.24 ppm (sulfonylpropyl protons) .
- Mass Spectrometry : HRESIMS for molecular weight confirmation (e.g., m/z 477.3 [M+H]⁺) .
- Chromatography : TLC or HPLC to assess purity (>95%) .
Advanced Question: How to resolve contradictory data in stability or reactivity studies?
Methodological Answer:
- Controlled Stability Assays : Test compound stability under varying pH, temperature, and light conditions. For example, incubate in dioxane/HCl (4M) for 2 hours to assess acid sensitivity .
- Replicate Experiments : Compare results across labs using standardized protocols (e.g., USP guidelines).
- Cross-Validation : Use complementary techniques (e.g., DSC for thermal stability, NMR for degradation product identification) .
Basic Question: What are the recommended storage conditions for this compound?
Methodological Answer:
- Storage : Keep in a tightly sealed container under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation.
- Solvent Choice : Store in anhydrous DCM or THF to avoid moisture-induced degradation .
Advanced Question: How to investigate its mechanism of action in biological systems?
Methodological Answer:
- Target Identification : Use affinity chromatography or SPR to identify binding partners (e.g., GPCR kinases) .
- Enzyme Assays : Test inhibition of G protein-coupled receptor kinase 2 (GRK2) at varying concentrations (IC₅₀ determination) .
- Cellular Studies : Perform Western blotting to assess downstream signaling (e.g., ERK phosphorylation) in cancer cell lines .
Basic Question: What solvents are suitable for solubility testing?
Methodological Answer:
- Primary Solvents : Ethanol, DMSO, or DCM (solubility >10 mg/mL).
- Aqueous Buffers : Test in PBS (pH 7.4) with <1% DMSO for biological assays. Vortex/sonicate to ensure homogeneity .
Advanced Question: How to address gaps in toxicological or ecological data?
Methodological Answer:
- In Silico Prediction : Use tools like EPA’s ECOSAR or OECD QSAR Toolbox to estimate acute toxicity (e.g., LC₅₀ for fish) .
- Empirical Testing : Conduct Daphnia magna or algal growth inhibition assays per OECD 202/201 guidelines .
Basic Question: What reaction conditions optimize sulfonylation efficiency?
Methodological Answer:
- Base Selection : Use DIEA or Et₃N (2–3 equiv) in DCM to neutralize HCl byproduct.
- Temperature : 0–25°C to minimize side reactions.
- Workup : Extract with NaHCO₃ to remove unreacted sulfonyl chloride .
Advanced Question: How to design derivatives for improved pharmacokinetics?
Methodological Answer:
- Bioisosteric Replacement : Substitute the ethyl ester with a methylamide to enhance metabolic stability .
- Prodrug Strategies : Introduce a tert-butoxycarbonyl (Boc) group for controlled release in vivo .
- LogP Optimization : Add polar groups (e.g., -OH, -COOH) to reduce lipophilicity and improve solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
